An In-depth Technical Guide to 3-amino-N-phenylbenzenesulfonamide: Properties, Structure, and Analysis
An In-depth Technical Guide to 3-amino-N-phenylbenzenesulfonamide: Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and analysis of 3-amino-N-phenylbenzenesulfonamide. The information is curated for professionals in research and development, offering detailed experimental insights and contextual biological understanding.
Core Properties of 3-amino-N-phenylbenzenesulfonamide
3-amino-N-phenylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. It is characterized by a benzenesulfonamide core with an amino group at the meta-position of the benzene ring and a phenyl group attached to the sulfonamide nitrogen.
Physicochemical Data
The fundamental physicochemical properties of 3-amino-N-phenylbenzenesulfonamide are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |
| Molecular Weight | 248.31 g/mol | [1] |
| CAS Number | 80-21-7 | [1] |
| IUPAC Name | 3-amino-N-phenylbenzenesulfonamide | [1] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | Not readily available; likely decomposes upon heating. | |
| Solubility | 37.2 µg/mL | [1] |
| pKa (acidic, -SO₂NH-) | The pKa of the sulfonamide proton is generally in the acidic range. For N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues, the pKa can be influenced by substituents on the phenyl ring. | [2][3] |
| pKa (basic, -NH₂) | The pKa of the aromatic amino group is typically in the range of 2-5 for anilinic compounds. | [2] |
Chemical Structure
The chemical structure of 3-amino-N-phenylbenzenesulfonamide is depicted below. This two-dimensional representation illustrates the connectivity of the atoms within the molecule.
Figure 1. 2D Structure of 3-amino-N-phenylbenzenesulfonamide.
Structural Identifiers:
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SMILES: C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N[1]
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InChI: InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2[1]
Experimental Protocols
This section details the methodologies for the synthesis and purity analysis of 3-amino-N-phenylbenzenesulfonamide.
Synthesis Protocol: General Method
The synthesis of 3-amino-N-phenylbenzenesulfonamide is typically achieved through the reaction of a substituted benzenesulfonyl chloride with an aniline. A representative procedure is outlined below.
Reaction: 3-Nitrobenzenesulfonyl chloride reacts with aniline, followed by the reduction of the nitro group to an amino group.
Materials:
-
3-Nitrobenzenesulfonyl chloride
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Aniline
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Pyridine (or another suitable base)
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Dichloromethane (or another suitable solvent)
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Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation)
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Hydrochloric acid
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Sodium bicarbonate
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Sodium sulfate
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Sulfonamide Formation:
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Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution in an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride in dichloromethane to the aniline solution.
-
Add pyridine to the reaction mixture to act as a base and scavenger for the HCl byproduct.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-3-nitrobenzenesulfonamide.
-
-
Purification of the Intermediate:
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified N-phenyl-3-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent. For example, for a Tin(II) chloride reduction, dissolve the sulfonamide in ethanol and add an excess of SnCl₂·2H₂O. Reflux the mixture for several hours.
-
Alternatively, catalytic hydrogenation can be performed using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Final Purification:
-
After the reaction is complete, neutralize the reaction mixture. For the SnCl₂ reduction, basify with a sodium bicarbonate solution until a precipitate of tin salts forms.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-amino-N-phenylbenzenesulfonamide by recrystallization or column chromatography to yield the final product.
-
Purity Assessment Protocol: High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity of 3-amino-N-phenylbenzenesulfonamide and related compounds is reverse-phase high-performance liquid chromatography (RP-HPLC).[4] A typical protocol is described below.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes), followed by a hold at 95% B and re-equilibration at initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 265 nm.[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of a reference standard of 3-amino-N-phenylbenzenesulfonamide and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution in the same solvent.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solutions to establish the retention time and to generate a calibration curve for quantitative analysis.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and to identify and quantify any impurities. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mandatory Visualizations
Signaling Pathway: Inhibition of Folic Acid Synthesis
3-amino-N-phenylbenzenesulfonamide, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans, who obtain folic acid from their diet. The inhibition of this pathway disrupts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.
Caption: Inhibition of bacterial folic acid synthesis by 3-amino-N-phenylbenzenesulfonamide.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of 3-amino-N-phenylbenzenesulfonamide.
Caption: Workflow for the synthesis of 3-amino-N-phenylbenzenesulfonamide.
Experimental Workflow: HPLC Purity Analysis
This diagram outlines the logical steps involved in determining the purity of a sample of 3-amino-N-phenylbenzenesulfonamide using HPLC.
Caption: Workflow for HPLC purity analysis of 3-amino-N-phenylbenzenesulfonamide.
References
- 1. Buy 3-amino-N-phenylbenzenesulfonamide | 80-21-7 [smolecule.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
